molecular formula C11H14O3 B2820922 (4-Methoxy-3,5-dimethylphenyl)acetic acid CAS No. 104216-50-4

(4-Methoxy-3,5-dimethylphenyl)acetic acid

Cat. No.: B2820922
CAS No.: 104216-50-4
M. Wt: 194.23
InChI Key: MSFCUVPXQKJUPH-UHFFFAOYSA-N
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Description

(4-Methoxy-3,5-dimethylphenyl)acetic acid is an organic compound with the molecular formula C11H14O3 It is a derivative of phenylacetic acid, characterized by the presence of methoxy and dimethyl substituents on the benzene ring

Scientific Research Applications

(4-Methoxy-3,5-dimethylphenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Studied for its potential use in drug development, particularly in designing compounds with selective inhibition of cyclooxygenase-2 (COX-2) enzymes.

    Industry: Utilized in the synthesis of various industrial chemicals and intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxy-3,5-dimethylphenyl)acetic acid typically involves the alkylation of 4-methoxy-3,5-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity, such as controlling temperature, reaction time, and the concentration of reagents.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy and dimethyl groups on the benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Comparison with Similar Compounds

    Phenylacetic acid: Lacks the methoxy and dimethyl substituents, resulting in different chemical and biological properties.

    4-Methoxyphenylacetic acid: Contains a methoxy group but lacks the dimethyl substituents.

    3,5-Dimethylphenylacetic acid: Contains dimethyl groups but lacks the methoxy substituent.

Uniqueness: (4-Methoxy-3,5-dimethylphenyl)acetic acid is unique due to the combined presence of methoxy and dimethyl groups on the benzene ring, which influences its chemical reactivity and biological activity. This combination of substituents enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

Properties

IUPAC Name

2-(4-methoxy-3,5-dimethylphenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-7-4-9(6-10(12)13)5-8(2)11(7)14-3/h4-5H,6H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFCUVPXQKJUPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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